Dapivirine

Description

This compound is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. This compound has activity against wild-type virus strains and strains harboring different NNRTI resistance-inducing mutations and may have direct virucidal activity.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

effectively prevented human immunodeficiency virus (HIV) infection in cocultures of monocyte-derived dendritic cells and T cells, representing primary targets in sexual transmission

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAYIAGXTHKHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179244 | |

| Record name | Dapivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244767-67-7 | |

| Record name | Dapivirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244767677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapivirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapivirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPIVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCN4MG2VXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dapivirine's Mechanism of Action as a Non-Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapivirine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated efficacy in the prevention of HIV-1 transmission. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interaction with the HIV-1 reverse transcriptase (RT), the biochemical consequences of this interaction, and the development of viral resistance. This document synthesizes key quantitative data, outlines detailed experimental protocols for the characterization of this compound's activity, and provides visual representations of the underlying molecular and experimental workflows to support further research and development in the field of antiretroviral therapy.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound functions as a specific, non-competitive inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, this compound binds to a distinct, allosteric site on the p66 subunit of the RT heterodimer.[2] This binding pocket, often referred to as the NNRTI-binding pocket (NNIBP), is located approximately 10 Å from the polymerase active site.[2]

The binding of this compound to the NNIBP induces significant conformational changes within the reverse transcriptase enzyme.[2] This allosteric effect is thought to rotate the sidechains of key amino acid residues, such as Tyr181 and Tyr188, which in turn displaces the three catalytic aspartic acid residues (D110, D185, and D186) by approximately 2 Å.[2] These structural alterations disrupt the precise geometry of the polymerase active site, thereby inhibiting the catalytic function of the enzyme and preventing the conversion of the viral RNA genome into double-stranded DNA.

Quantitative Analysis of this compound's Potency and Resistance

The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50) in cell-based assays and its 50% inhibitory concentration (IC50) in enzymatic assays. The emergence of drug resistance, a significant challenge in antiretroviral therapy, is characterized by a decrease in susceptibility, often expressed as a fold change in EC50 or IC50 values for mutant strains compared to the wild-type virus.

Table 1: In Vitro Potency of this compound Against Wild-Type HIV-1

| Assay Type | Cell Line/Enzyme | Parameter | Value (nM) | Reference |

| Cell-based | TZM-bl | EC50 | 0.26 - 1.5 | [3] |

| Cell-based | Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | ~1 | |

| Enzymatic | Recombinant HIV-1 RT | IC50 | 17.6 (median for resistant strains) | [3] |

Table 2: Impact of Resistance Mutations on this compound Susceptibility

| Mutation | Fold Change in Susceptibility (EC50/IC50) | Reference |

| K103N | 2.6 - 2.8 | [4] |

| E138A | 3.0 - 4.2 | [5] |

| K103N + V179I | 9 | [4][6] |

| L100I + K103N | >500 | [3] |

| A98G, V106M, V179D | < 3 | [4] |

Experimental Protocols

TZM-bl Cell-Based HIV-1 Entry Assay

This assay is widely used to determine the in vitro efficacy of antiretroviral drugs by measuring the reduction in HIV-1 infection of a genetically engineered cell line.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated tat-responsive luciferase and β-galactosidase reporter genes)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of this compound in complete DMEM.

-

Infection: Add 50 µL of the diluted this compound to the appropriate wells, followed by 50 µL of HIV-1 virus stock (at a pre-determined titer that yields a high signal-to-noise ratio). Include virus-only controls (no drug) and cell-only controls (no virus).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Measurement: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

-

Data Analysis: Measure the luminescence in each well using a luminometer. Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Template/Primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a biotin-labeled dUTP and a digoxigenin-labeled dUTP

-

This compound stock solution (in DMSO)

-

Streptavidin-coated microtiter plates

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Microplate reader

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, template/primer, and dNTPs.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.

-

Incubation: Incubate the reaction tubes at 37°C for 1 hour.

-

Capture of Biotinylated DNA: Transfer the reaction products to a streptavidin-coated microtiter plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.

-

Washing: Wash the plate several times with a wash buffer to remove unincorporated nucleotides and other reaction components.

-

Detection: Add the anti-digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C.

-

Substrate Reaction: After another wash step, add the peroxidase substrate and incubate at room temperature until a color develops.

-

Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Visualizing the Mechanism and Experimental Workflow

This compound's Allosteric Inhibition of HIV-1 Reverse Transcriptase

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for determining this compound's antiviral efficacy.

Development of this compound Resistance

Caption: Emergence of this compound resistance under drug pressure.

Conclusion

This compound's mechanism as a non-nucleoside reverse transcriptase inhibitor is well-characterized, involving allosteric inhibition through binding to a specific pocket on the HIV-1 RT. This binding event induces conformational changes that disrupt the enzyme's catalytic activity, effectively halting viral replication. While this compound is potent against wild-type HIV-1, the emergence of resistance mutations underscores the importance of ongoing research into next-generation NNRTIs and combination therapies. The experimental protocols and data presented in this guide provide a framework for the continued evaluation of this compound and other antiretroviral compounds, contributing to the development of more effective HIV prevention and treatment strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Frequent Cross-Resistance to this compound in HIV-1 Subtype C-Infected Individuals after First-Line Antiretroviral Therapy Failure in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV Drug Resistance Assessment among Women who Seroconverted during the MTN-025/HOPE Open-Label Extension this compound Vaginal Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV‐1 drug resistance among individuals who seroconverted in the ASPIRE this compound ring trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations associated with resistance to this compound vaginal ring: reported in 7/38 women seroconverting in the open-label HOPE study | HIV i-Base [i-base.info]

An In-depth Technical Guide to the Chemical Structure and Properties of Dapivirine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. This document includes detailed experimental protocols for key assays and visualizations to facilitate a deeper understanding of this critical antiretroviral compound.

Chemical Identity and Structure

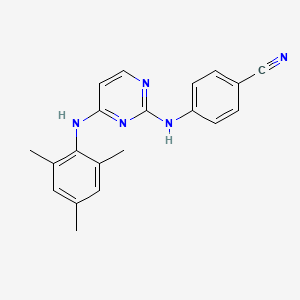

This compound, with the IUPAC name 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile, is a diarylpyrimidine derivative.[1] Its chemical structure is characterized by a central pyrimidine ring linking a 2,4,6-trimethylaniline group and a p-aminobenzonitrile moiety.

Chemical Structure of this compound:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₉N₅ | [1] |

| Molecular Weight | 329.4 g/mol | [1][2] |

| CAS Number | 244767-67-7 | [1] |

| Melting Point | 222 °C | [2] |

| pKa (Strongest Acidic) | 11.43 | [2] |

| pKa (Strongest Basic) | 4.45 | [2] |

| logP | 4.12 - 5.6 | [2][3] |

| Water Solubility | 0.017 mg/mL | [2] |

| Solubility in Organic Solvents | ||

| DMSO | ~0.2 mg/mL | |

| Dimethylformamide (DMF) | ~0.3 mg/mL |

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI binding pocket, located approximately 10 Å from the catalytic site.[1]

Binding of this compound to this allosteric site induces a conformational change in the reverse transcriptase enzyme.[5] This structural alteration, particularly in the "thumb" and "finger" subdomains, restricts the enzyme's flexibility and movement, ultimately inhibiting the conversion of viral RNA into DNA.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HIV-1 Reverse Transcriptase Enzyme Assay (Colorimetric)

This protocol outlines a common method to determine the in vitro inhibitory activity of this compound against HIV-1 RT. Commercial kits are available for this assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (containing template-primer, dNTPs, and labeled nucleotides)

-

Lysis Buffer

-

Wash Buffer

-

Stop Solution

-

Microplate reader

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare Reagents: Thaw all reagents and prepare dilutions of this compound in reaction buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the HIV-1 RT in lysis buffer to the recommended concentration.

-

Reaction Setup: In a 96-well plate, add the this compound dilutions.

-

Initiate Reaction: Add the diluted HIV-1 RT to each well to start the reaction. Include positive (enzyme only) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Stopping the Reaction: Add stop solution to each well.

-

Detection: Follow the kit manufacturer's instructions for the colorimetric detection of the newly synthesized DNA. This typically involves binding the product to the plate, washing, and adding a substrate that produces a colored product.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each this compound concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus this compound concentration.

Cellular HIV-1 Inhibition Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of this compound to inhibit HIV-1 infection in a cell-based model.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)

-

HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)

-

Cell culture medium (e.g., DMEM supplemented with FBS, penicillin, and streptomycin)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

-

Virus Infection: Add a pre-titered amount of HIV-1 virus to each well. Include virus control (no compound) and cell control (no virus) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration compared to the virus control. Determine the EC₅₀ value by plotting percent inhibition versus this compound concentration.

Caption: Experimental workflow for the TZM-bl HIV-1 inhibition assay.

Quantification of this compound in Biological Matrices (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of this compound in plasma, vaginal fluid, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., acetonitrile and water with formic acid)

-

Internal standard (e.g., deuterated this compound)

-

Extraction solvent (e.g., acetonitrile)

-

Biological samples (plasma, vaginal fluid, tissue homogenate)

Procedure:

-

Sample Preparation:

-

Plasma/Vaginal Fluid: To a known volume of the sample, add the internal standard and the extraction solvent to precipitate proteins.

-

Tissue: Homogenize the tissue sample in an appropriate buffer, then proceed with protein precipitation as for plasma.

-

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate this compound and the internal standard on the analytical column using a suitable gradient elution program.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Construct a calibration curve using standards of known this compound concentrations. Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Caption: General workflow for this compound quantification by LC-MS/MS.

Resistance Mutations

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For this compound and other NNRTIs, resistance is primarily associated with mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.

Common resistance mutations associated with decreased susceptibility to this compound include K103N, Y181C, and E138A.[6] These mutations can cause steric hindrance or alter the hydrophobic interactions within the binding pocket, making it more difficult for this compound to bind effectively.

Caption: Impact of resistance mutations on this compound binding.

This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound. The detailed protocols and visualizations are intended to support further research and development in the field of HIV prevention.

References

- 1. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Conformational Changes Underlie Evolution of Resistance to NNRTI in HIV Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preclinical Toxicology of Dapivirine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection, primarily formulated as a vaginal ring for sustained topical delivery. As with any pharmaceutical agent, a thorough preclinical toxicology evaluation is paramount to establishing a safety profile prior to human clinical trials. This technical guide provides an in-depth overview of the key preclinical toxicology studies conducted on this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing relevant workflows. The comprehensive non-clinical program, encompassing 183 studies, has revealed no special hazards for its intended use in humans.[1]

General Toxicology

A battery of single and repeat-dose toxicity studies have been conducted to characterize the toxicological profile of this compound.

Single-Dose Toxicity

Acute toxicity studies were performed to determine the potential for adverse effects following a single administration of this compound.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). Studies involving vaginal administration in rabbits for up to 9 months showed no clinically relevant local or systemic findings, even at exposures significantly exceeding those observed in humans.[2]

Table 1: Summary of Key Repeat-Dose Toxicity Studies

| Species | Route of Administration | Duration | Key Findings/NOAEL |

| Rabbit | Vaginal | 9 months | No clinically relevant local or systemic findings at exposures well in excess of maximum human vaginal exposure.[2] |

Note: Specific NOAEL values from these studies are not publicly available in the reviewed documents.

Experimental Workflow for Repeat-Dose Toxicity Studies

The following diagram illustrates a generalized workflow for conducting repeat-dose toxicity studies in a non-rodent species, based on standard preclinical evaluation guidelines.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems. Conventional safety pharmacology studies for this compound revealed no special hazards for humans.[2]

Genotoxicity

A comprehensive set of in vitro and in vivo studies were conducted to assess the genotoxic potential of this compound. The results of these conventional genotoxicity studies indicated no special hazard for humans.[2]

Table 2: Summary of Genotoxicity Assays

| Assay Type | Test System | Result |

| In Vitro | ||

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative |

| Chromosomal Aberration | Mammalian Cells | Negative |

| Gene Mutation | Mammalian Cells | Negative |

| In Vivo | ||

| Micronucleus Test | Rodent Hematopoietic Cells | Negative |

Experimental Workflow for Genotoxicity Testing

The following diagram outlines a standard workflow for assessing the genotoxic potential of a new chemical entity.

Carcinogenicity

Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug after chronic exposure. Based on conventional studies, this compound did not show any carcinogenic potential.[2]

Table 3: Summary of Carcinogenicity Studies

| Species | Duration | Key Findings |

| Mouse | 2 years (standard) | No evidence of carcinogenicity |

| Rat | 2 years (standard) | No evidence of carcinogenicity |

Reproductive and Developmental Toxicology

A series of studies were performed to assess the potential effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development. Animal studies do not indicate any direct or indirect harmful effects with respect to reproductive toxicity that are relevant to the use of the this compound Vaginal Ring.[2]

Fertility and Early Embryonic Development

While there are no data from animal fertility studies with vaginal administration of this compound, oral studies in rats showed effects on fertility only at exposure levels well in excess of the maximum exposure from human vaginal administration, indicating little relevance to clinical use.[2]

Embryo-Fetal Development

There were no findings in embryo-fetal development studies that would suggest a risk to humans.[2]

Pre- and Postnatal Development

Studies evaluating the effects on pre- and postnatal development, including maternal function and development of the offspring, did not reveal any special hazards.

Table 4: Summary of Reproductive and Developmental Toxicology Studies

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development (Oral) | Rat | Effects on fertility only at exposures well in excess of human vaginal administration.[2] |

| Embryo-Fetal Development | Rat, Rabbit | No adverse effects on embryo-fetal development.[2] |

| Pre- and Postnatal Development | Rat | No adverse effects on pre- and postnatal development. |

Note: The findings are based on summary statements in regulatory documents.

Local Tolerance

Local tolerance studies are essential for a topically administered product like the this compound vaginal ring. In rabbits, vaginal administration of this compound for up to 9 months did not produce any clinically relevant local or systemic findings.[2]

Pharmacokinetics and Metabolism

Preclinical pharmacokinetic studies were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. In vitro studies have indicated that the primary metabolic pathways for this compound are oxidation and glucuronidation, mediated by cytochrome P450 (CYP450) and UGT enzymes, respectively.[2] In vaginal tissue, CYP450 enzyme activity has been detected.[2]

Conclusion

The extensive preclinical toxicology program for this compound, encompassing studies on general toxicology, safety pharmacology, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and local tolerance, has consistently demonstrated a favorable safety profile. The data from these studies reveal no special hazards for women in the context of the this compound vaginal ring's intended use for HIV-1 prevention.[2] This robust preclinical data package has been fundamental in supporting the progression of this compound into clinical development and its eventual regulatory review.

References

Dapivirine's Molecular Dance with Reverse Transcriptase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapivirine, a diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the landscape of HIV-1 prevention. Its efficacy hinges on a precise and potent interaction with the viral enzyme reverse transcriptase (RT), a cornerstone of the viral replication cycle. This guide provides a comprehensive technical overview of the molecular interactions between this compound and HIV-1 RT, detailing its mechanism of action, the intricacies of its binding site, the impact of resistance mutations, and the experimental methodologies used to elucidate these interactions.

Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing DNA chain, this compound binds to a distinct, allosteric site on the enzyme.[3] This binding pocket, known as the NNRTI-binding pocket (NNIBP), is located approximately 10 Å from the polymerase active site within the p66 subunit of the RT heterodimer.[4]

The binding of this compound to the NNIBP induces conformational changes in the enzyme, altering the spatial arrangement of the catalytically critical "fingers" and "thumb" subdomains. This distortion of the enzyme's structure restricts the flexibility required for efficient DNA polymerization, ultimately halting the conversion of the viral RNA genome into double-stranded DNA, a process essential for HIV-1 replication.[3][4]

The following diagram illustrates the general mechanism of NNRTI inhibition of HIV-1 reverse transcriptase:

The this compound Binding Pocket and Key Molecular Interactions

Molecular docking studies have provided significant insights into the specific interactions between this compound and the amino acid residues lining the NNRTI-binding pocket. The NNIBP is a hydrophobic pocket formed by residues from the p66 subunit of RT.

Key amino acid residues that have been identified to interact with this compound and other DAPY NNRTIs include:

-

Lys101, Lys103: Located at the entrance of the pocket, these residues can form hydrogen bonds with the inhibitor.

-

Leu100, Val106, Val179: These residues contribute to the hydrophobic environment of the pocket.

-

Tyr181, Tyr188, Trp229: Aromatic residues that can engage in π-π stacking interactions with the aromatic rings of this compound.[5][6]

-

Pro236: A key residue involved in shaping the pocket.

A molecular docking study of this compound within the NNRTI-binding pocket (PDB ID: 1KLM) revealed π-π bond interactions between the pyrimidine ring of this compound and the indole ring of Trp229.[5] The flexibility of the DAPY scaffold of this compound allows it to adopt a "butterfly-like" or "horseshoe-like" conformation within the binding pocket, enabling it to adapt to the shape of the pocket and maintain interactions even in the presence of some mutations.[7]

Quantitative Analysis of this compound Inhibition and Resistance

The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50) and its binding affinity (Ki). The emergence of drug resistance mutations within the reverse transcriptase gene can significantly impact these values.

Inhibitory Activity against Wild-Type HIV-1

The following table summarizes the reported IC50 values for this compound against wild-type HIV-1 in various cell-based assays.

| HIV-1 Strain | Assay Cell Line | IC50 (nM) | Reference |

| HIV-1 BaL | TZM-bl | 0.5 - 1.2 | [8] |

| HIV-1 NL4-3 | TZM-bl | Not specified | [2] |

Impact of Resistance Mutations

Mutations in the amino acid residues lining the NNRTI-binding pocket can reduce the binding affinity of this compound, leading to drug resistance. The following table summarizes the fold change (FC) in IC50 for this compound against various NNRTI-resistant mutant viruses.

| Mutation | Fold Change (FC) in IC50 vs. Wild-Type | Reference |

| K101E | Modest reduction in susceptibility | [9][10] |

| K103N | 2.6 - 2.8 | [11] |

| V106M | No significant change to modest reduction | [9][11] |

| E138A | 3.0 - 4.2 | [9] |

| V179D/I/T | Modest reduction in susceptibility | [9][10] |

| Y181C | Modest reduction in susceptibility | [9] |

| H221Y | Modest reduction in susceptibility | [9][10] |

| L100I/K103N | High-level cross-resistance | [9] |

| E138A/V179D | No significant change | [11] |

| K103N/V179I | 9.4 | [11] |

Note: Fold-change values can vary depending on the specific viral backbone and the experimental assay used.

The development of resistance is a critical consideration in antiretroviral therapy and prevention. In vitro selection studies have shown that this compound can select for common NNRTI resistance mutations at positions such as 90, 100, 101, 106, 138, 179, and 181.[9]

Experimental Protocols

The characterization of this compound's interaction with reverse transcriptase relies on a variety of in vitro and cell-based assays.

TZM-bl Reporter Gene Assay for Antiviral Activity

This is a widely used cell-based assay to determine the susceptibility of HIV-1 to antiviral drugs.

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, making them susceptible to a wide range of HIV-1 isolates. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR promoter, leading to the expression of the reporter genes. The amount of light produced by the luciferase reaction is proportional to the level of viral replication.

Detailed Methodology:

-

Cell Culture: TZM-bl cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

Drug Preparation: this compound is serially diluted to the desired concentrations in cell culture medium.

-

Infection:

-

TZM-bl cells are seeded in 96-well plates.

-

Pre-titered HIV-1 virus stock is mixed with the various concentrations of this compound.

-

The virus-drug mixture is added to the TZM-bl cells.

-

Control wells include cells with virus only (no drug) and cells only (no virus).

-

-

Incubation: The plates are incubated for 48 hours at 37°C.

-

Lysis and Luminescence Reading:

-

The culture medium is removed, and the cells are lysed.

-

Luciferase substrate is added to the cell lysates.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the virus control wells, and the IC50 value is determined by non-linear regression analysis.[9][11]

The following diagram outlines the workflow of the TZM-bl assay:

In Vitro Reverse Transcriptase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified HIV-1 reverse transcriptase.

Principle: The assay measures the incorporation of a labeled dNTP into a synthetic template-primer by the RT enzyme. The amount of incorporated label is proportional to the enzyme's activity. Inhibition is measured by the reduction in incorporated label in the presence of an inhibitor.

Detailed Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), a synthetic template-primer (e.g., poly(rA)/oligo(dT)), and a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled dNTP).

-

Enzyme and Inhibitor: Purified recombinant HIV-1 RT (wild-type or mutant) is pre-incubated with various concentrations of this compound.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the template-primer and dNTPs to the enzyme-inhibitor mixture. The reaction is incubated at 37°C for a defined period (e.g., 10-60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the unincorporated labeled dNTPs are separated from the newly synthesized DNA (e.g., by precipitation with trichloroacetic acid and filtration). The amount of incorporated label is quantified using a scintillation counter or a fluorescence reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the enzyme activity in the absence of the inhibitor, and the IC50 or Ki value is determined.

Conclusion

This compound's potent and specific inhibition of HIV-1 reverse transcriptase underscores its importance as an antiretroviral agent for HIV-1 prevention. Its allosteric mechanism of action and the flexibility of its chemical scaffold provide a basis for its activity against a range of viral strains. However, the emergence of resistance mutations remains a significant challenge. A thorough understanding of the molecular interactions between this compound and both wild-type and mutant reverse transcriptase, facilitated by the experimental approaches detailed in this guide, is paramount for the development of next-generation NNRTIs with improved resistance profiles and for optimizing the clinical use of this compound. Continued research into the structural and dynamic aspects of this critical drug-target interaction will be instrumental in the ongoing fight against HIV/AIDS.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Resistance Profile of the Candidate HIV-1 Microbicide Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of HIV-1 reverse transcriptase in complex with a polypurine tract RNA:DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. HIV‐1 drug resistance among individuals who seroconverted in the ASPIRE this compound ring trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 drug resistance among individuals who seroconverted in the ASPIRE this compound ring trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HIV Drug Resistance Assessment among Women who Seroconverted during the MTN-025/HOPE Open-Label Extension this compound Vaginal Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Dapivirine: From Discovery to a Novel HIV Prevention Tool

A Technical Guide on the Development of a Non-Nucleoside Reverse Transcriptase Inhibitor for HIV Prophylaxis

This in-depth technical guide chronicles the discovery and development of Dapivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), from its initial identification to its formulation into a long-acting vaginal ring for the prevention of HIV-1 infection in women. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key milestones, experimental data, and methodologies that have underpinned the this compound development pipeline.

Discovery and Initial Development

This compound (formerly TMC120) was developed by Janssen Therapeutics (formerly Tibotec Therapeutics) as a diarylpyrimidine (DAPY) NNRTI.[1] Recognizing the urgent need for female-controlled HIV prevention methods, the International Partnership for Microbicides (IPM) acquired a royalty-free license in 2004 to develop this compound as a topical microbicide for women in developing countries.[2] This partnership marked a pivotal moment, shifting the focus of this compound's development from a therapeutic agent to a prophylactic one. IPM has since obtained exclusive worldwide rights to this compound in 2014.[1]

The initial development focused on identifying a suitable delivery method that would ensure sustained local drug concentration in the female genital tract while minimizing systemic absorption.[3] Various formulations, including gels, were explored, but the vaginal ring emerged as the most promising platform for long-acting, user-controlled delivery.[3]

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleoside triphosphates for incorporation into the growing DNA chain, NNRTIs bind to an allosteric hydrophobic pocket near the active site of the RT enzyme.[5][6] This binding induces a conformational change in the enzyme, disrupting its catalytic site and ultimately blocking the conversion of viral RNA into DNA.[6] This targeted mechanism effectively halts the viral replication cycle at an early stage.

Key Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against HIV-1 RT. Commercial colorimetric RT assay kits are often employed for this purpose.

Objective: To quantify the 50% inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound stock solution (in DMSO)

-

Reaction Buffer (containing template/primer, dNTPs, and labeled nucleotides e.g., DIG-dUTP and Biotin-dUTP)

-

Lysis Buffer

-

Streptavidin-coated microtiter plate

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

-

ABTS substrate solution

-

Stop Solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in reaction buffer. A known NNRTI, such as Nevirapine, should be used as a positive control. A no-drug control (DMSO vehicle) is also required.

-

RT Reaction: In a reaction tube, mix the diluted this compound or control with the reaction buffer containing the template/primer (e.g., poly(A) x oligo(dT)15) and dNTPs (including labeled dUTPs).

-

Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each reaction tube to initiate the reverse transcription process.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of the labeled DNA.

-

Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated microtiter plate. The biotin-labeled DNA will bind to the streptavidin.

-

Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.

-

Detection: Add the Anti-DIG-POD antibody to the wells. The antibody will bind to the digoxigenin-labeled DNA.

-

Substrate Addition: After another washing step, add the ABTS substrate. The peroxidase enzyme on the antibody will catalyze a color change.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the amount of synthesized DNA. Calculate the percentage of RT inhibition for each this compound concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

TZM-bl Cell-Based HIV-1 Neutralization/Inhibition Assay

This assay is used to determine the in vitro antiviral activity of this compound in a cell-based model. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 infection of TZM-bl cells.

Materials:

-

TZM-bl cells

-

HIV-1 viral stock (e.g., Env-pseudotyped virus)

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DEAE-Dextran

-

Luciferase substrate (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus Preparation: Dilute the HIV-1 viral stock to a predetermined titer in cell culture medium containing DEAE-Dextran (to enhance infectivity).

-

Incubation with Virus: Add the diluted this compound to the wells containing the TZM-bl cells, followed by the addition of the diluted virus. A no-drug virus control and a no-virus cell control are included.

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Lysis and Luciferase Measurement: After incubation, remove the culture medium and lyse the cells. Add the luciferase substrate to each well.

-

Luminometry: Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the level of viral infection.

-

Data Analysis: Calculate the percentage of inhibition of viral infection for each this compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[7][8]

Clinical Development and Efficacy

The clinical development of the this compound vaginal ring has progressed through a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy.

Landmark Phase III Trials: ASPIRE and The Ring Study

Two pivotal Phase III, multi-center, randomized, double-blind, placebo-controlled trials, ASPIRE (MTN-020) and The Ring Study (IPM 027) , were conducted in parallel to assess the efficacy and safety of the monthly this compound vaginal ring.[9][10]

ASPIRE (A Study to Prevent Infection with a Ring for Extended Use):

-

Sponsor: Microbicide Trials Network (MTN), funded by the U.S. National Institutes of Health (NIH).[9]

-

Participants: 2,629 HIV-negative women aged 18-45 in Malawi, South Africa, Uganda, and Zimbabwe.[9]

-

Design: Participants were randomized 1:1 to receive either a vaginal ring containing 25 mg of this compound or a placebo ring, replaced monthly for at least one year.[9][11]

-

Primary Efficacy Endpoint: HIV-1 seroconversion.[12]

-

Primary Safety Endpoint: Occurrence of Grade 2 or higher adverse events judged to be related to the investigational product, and all Grade 3 or 4 adverse events and serious adverse events.[12]

The Ring Study (IPM 027):

-

Sponsor: International Partnership for Microbicides (IPM).[9]

-

Participants: 1,959 HIV-negative women aged 18-45 in South Africa and Uganda.

-

Design: Similar to ASPIRE, with participants randomized to receive either the this compound or a placebo ring.[9]

Table 1: Efficacy Results of Phase III this compound Ring Trials

| Study | Overall HIV-1 Risk Reduction (Intent-to-Treat) | HIV-1 Risk Reduction in Women >21 years |

| ASPIRE (MTN-020) | 27% (95% CI: 1-46; p=0.046) | 56% (95% CI: 31-71; p<0.001) |

| The Ring Study (IPM 027) | 31% (95% CI: 0.9-51.5, p=0.040)[1] | 37%[9] |

The lower efficacy observed in younger women (18-21 years) was correlated with lower adherence to ring use.[9]

Open-Label Extension Studies: HOPE and DREAM

Following the promising results of the Phase III trials, two open-label extension (OLE) studies, HOPE (HIV Open-label Prevention Extension) (MTN-025) and DREAM (IPM 032) , were conducted. These studies offered the active this compound ring to former participants of the Phase III trials to gather more data on safety, adherence, and real-world effectiveness.

HOPE (MTN-025) Study:

-

Design: An open-label extension trial for former ASPIRE participants.

-

Objective: To assess the continued safety of and adherence to the this compound ring.[5]

-

Adherence Measurement: Adherence was monitored through self-reporting and objective measures, including residual this compound levels in used rings and this compound plasma concentrations.[12]

The OLE studies showed higher adherence and suggested greater effectiveness based on modeling data.

Pharmacokinetics of the this compound Vaginal Ring

The this compound vaginal ring is designed to deliver a sustained local concentration of the drug in the vagina while minimizing systemic exposure.

Table 2: Summary of Key Pharmacokinetic Parameters of the 25 mg this compound Vaginal Ring

| Parameter | Value/Observation | Reference |

| This compound Content | 25 mg | |

| Approximate Daily Release | ~0.14 mg/day (delivers ~4 mg over 28 days) | - |

| Time to Detectable Concentrations | Within 1-4 hours after insertion in vaginal fluid and plasma | - |

| Vaginal Fluid Concentration | Exceeds the in vitro HIV-1 IC99 by 1000-fold within 24 hours | - |

| Plasma Concentration | Low (< 2 ng/mL) | - |

| Cervical Tissue Concentration | Highly variable (46-12,900 ng/g), but the lowest measured concentration was still 10 times the in vitro IC99 | - |

| Metabolism | Primarily by CYP3A4/5, with contributions from CYP2B6 and CYP2C19 | - |

| Excretion | Negligible renal clearance of orally administered this compound | - |

Pharmacokinetic studies have been conducted in various populations, including postmenopausal and breastfeeding women, demonstrating a favorable safety profile with low systemic drug transfer.[5]

Safety and Tolerability

The this compound vaginal ring has been found to be safe and well-tolerated in numerous clinical trials.[10] The majority of adverse events reported were mild to moderate in severity and not considered to be related to the product. There was no statistically significant difference in the incidence of adverse events between the this compound and placebo groups in the Phase III trials.[9]

Resistance

A key consideration for any antiretroviral-based prevention strategy is the potential for the development of drug resistance in individuals who become infected despite using the product. In vitro studies have shown that suboptimal concentrations of this compound can lead to the emergence of common NNRTI resistance mutations. However, in the ASPIRE and The Ring Study, there was no significant difference in the frequency of NNRTI resistance mutations between the this compound and placebo arms among women who seroconverted, suggesting that the resistance was likely transmitted rather than selected by the ring.

Conclusion and Future Directions

The development of the this compound vaginal ring represents a significant advancement in HIV prevention, offering women a discreet, long-acting, and self-administered option. The journey from its initial discovery as an NNRTI to its successful formulation into an effective microbicide highlights the importance of innovative drug delivery systems and dedicated public-private partnerships. Ongoing research is focused on developing a three-month this compound ring and combination rings that also provide contraception, further expanding the prevention choices available to women worldwide.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 4. Phase IIa Safety Study of a Vaginal Ring Containing this compound in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The HOPE Pilot Study: Harnessing Patient-Reported Outcomes and Biometric Data to Enhance Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity of non-nucleoside reverse transcriptase inhibitors against HIV-2 and SIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration this compound and levonorgestrel vaginal rings | PLOS One [journals.plos.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. prepwatch.org [prepwatch.org]

- 11. Study Protocol for the Healing Opioid misuse and Pain through Engagement (HOPE) Trial: Integrated Treatment for Individuals with Co-Occurring Chronic Pain and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NIH-Funded Clinical Trial to Test PrEP, this compound Ring for Safety in Pregnant Women | HIV.gov [hiv.gov]

Pharmacological Profile of Dapivirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapivirine (DPV), a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), is a leading compound in the field of HIV-1 prevention, particularly for women. Administered topically via a monthly vaginal ring, this compound offers a discreet and user-controlled method to reduce the risk of sexually acquired HIV-1. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro antiviral activity, pharmacokinetics, clinical efficacy, safety, and resistance profile. Detailed methodologies for key experimental assessments are provided, and critical pathways and workflows are visualized to support further research and development in this area.

Introduction

This compound, chemically known as 4-[[4-[(2,4,6-trimethylphenyl)amino]-2- pyrimidinyl]amino]benzonitrile, is a potent NNRTI specifically developed for HIV-1 prevention.[1] Its primary mode of delivery is a flexible silicone elastomer vaginal ring containing 25 mg of the drug, designed to provide sustained local release over 28 days.[2][3] This local delivery mechanism is intended to maximize drug concentration at the site of potential infection while minimizing systemic exposure and associated side effects.[4] This guide synthesizes the current knowledge on this compound's pharmacology to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[5] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and do not compete with natural deoxynucleotide triphosphates.[6]

Instead, this compound binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the RT enzyme.[6][7] This binding induces a conformational change in the enzyme, altering the structure of the catalytic site and thereby inhibiting the conversion of viral RNA into DNA.[8][9] This effectively halts the viral replication cycle at an early stage.[5]

In Vitro Antiviral Activity

This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including wild-type and some NNRTI-resistant strains. Its efficacy is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| HIV-1 Strain/Subtype | Cell Line | IC50 (nM) | Reference |

| HIV-1NL4.3 (CXCR4 tropic) | TZM-bl | 0.44 (Geometric Mean) | [10] |

| HIV-1NLAD8 (CCR5 tropic) | TZM-bl | - | [11] |

| Wild-Type (Subtype C) | TZM-bl | 0.44 (Geometric Mean) | [10] |

| Mutant Virus (K101E, E138A) | TZM-bl | 2.24 (approx.) | [10] |

| Mutant Virus (E138A) | TZM-bl | 1.32 (approx.) | [10] |

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by high local concentrations in the female genital tract and low systemic absorption, a desirable feature for a topical microbicide.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption and Distribution : Following insertion of the 25 mg vaginal ring, this compound is released in a sustained manner.[2] Measurable concentrations are detected in vaginal fluid and plasma within 1-4 hours.[2] this compound distributes into vaginal fluid, surrounding tissues (cervical and vaginal), and to a much lesser extent, into systemic circulation.[2][12] Concentrations in cervicovaginal fluid (CVF) and cervical tissue are several orders of magnitude higher than in plasma.[12] For instance, tissue this compound concentrations have been observed to be 1,000 to 4-log10 greater than plasma concentrations.[12]

-

Metabolism : this compound is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4.[1]

-

Excretion : Due to its low systemic absorption and metabolism, renal clearance is negligible.[2]

Table 2: Pharmacokinetic Parameters of the 25 mg this compound Vaginal Ring (Steady State)

| Matrix | Parameter | Value | Study Population | Reference |

| Plasma | Median Concentration | 262.0 pg/mL (at week 12) | Postmenopausal Women | [13] |

| Plasma | Geometric Mean | 273.5 pg/mL (at week 4) | Postmenopausal Women | [13] |

| Vaginal Fluid | Median Concentration | 40.6 ng/mg (at week 12) | Postmenopausal Women | [13] |

| Cervical Tissue | Mean Concentration | 2.49 ng/mg | Postmenopausal Women | [13] |

| Plasma | Cmax | 499 pg/mL | Healthy Women | [11] |

Clinical Efficacy

The efficacy of the this compound vaginal ring has been evaluated in several large-scale Phase III clinical trials.

Table 3: Summary of Efficacy Results from Key Phase III Clinical Trials

| Trial Name (Identifier) | Population | Efficacy (Overall HIV-1 Risk Reduction) | Key Findings | Reference |

| ASPIRE (MTN-020) | 2,629 women in Africa (18-45 years) | 27% (95% CI: 1-46%) | Efficacy was higher in women >21 years old (56% risk reduction), correlated with better adherence. | [2][12][14] |

| The Ring Study (IPM 027) | 1,959 women in Africa (18-45 years) | 31% (95% CI: 0.9-51.5%) | Confirmed the modest efficacy and safety of the ring. | [3][15][16] |

| HOPE & DREAM (Open-Label Extension) | Former participants of ASPIRE & The Ring Study | >50% (based on modeling data) | Increased ring use and adherence observed in an open-label setting, suggesting higher potential efficacy. | [17] |

Safety and Tolerability

Across numerous clinical trials, the this compound vaginal ring has demonstrated a favorable safety profile and is generally well-tolerated.

Table 4: Summary of Safety and Tolerability Data

| Trial Name (Identifier) | Adverse Events (AEs) | Key Findings | Reference |

| MTN-023/IPM-030 (Adolescents) | No significant difference in Grade 2 or higher AEs between this compound and placebo arms. | Well-tolerated in adolescents aged 15-17. High acceptability and adherence were observed. | [18][19] |

| MTN-020 (ASPIRE) | No statistically significant differences in the frequency of primary safety endpoints between study arms. | No safety concerns were identified. | [2] |

| The Ring Study (IPM 027) | Serious adverse events were infrequent and occurred at similar rates in both the this compound and placebo groups. | The ring was not associated with any safety concerns. | [16] |

| MTN-036/IPM-047 (Extended Duration) | No differences in Grade ≥2 genitourinary AEs or Grade ≥3 AEs between extended duration and monthly rings. | Extended duration rings (100mg and 200mg for 3 months) were well-tolerated. | [19][20] |

Resistance Profile

A key consideration for any antiretroviral-based prevention strategy is the potential for the development of drug resistance in individuals who acquire HIV while using the product.

-

In Vitro Selection : In laboratory settings, suboptimal concentrations of this compound can select for common NNRTI resistance mutations, including V90I, L100I, K103N, V106I, E138K, Y181C, and Y188L.[21][22][23]

-

Clinical Trial Findings : In the ASPIRE and The Ring Study, the frequency of NNRTI resistance mutations among women who seroconverted did not differ significantly between the this compound and placebo arms.[16][21] This suggests that the resistance observed was likely due to transmitted drug-resistant virus rather than selection by the ring.[21]

-

Cross-Resistance : Some mutations, such as K103N and V179I, can reduce susceptibility to this compound.[10][17] Studies have shown that a significant proportion of individuals failing first-line NNRTI-based therapy may have HIV-1 with cross-resistance to this compound.[23] However, the high local concentrations of this compound delivered by the ring may be sufficient to overcome some levels of resistance.[23]

Table 5: this compound Resistance-Associated Mutations and Fold Change (FC) in Susceptibility

| Mutation(s) | Fold Change (FC) in this compound IC50 | Context | Reference |

| E138A | 3.0 - 4.2 | Found in placebo arm participants | [21] |

| K103N + V179I | 9.0 | Found in a participant who did not use the ring (likely transmitted) | [10][17] |

| K101E, E138A | 5.1 | Found in a seroconverter from The Ring Study | [10] |

| L100I, K103N | >500 | Associated with high-level cross-resistance | [23] |

Experimental Protocols

Quantification of this compound in Biological Matrices

A common methodology for quantifying this compound in plasma, CVF, and tissue is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

-

Sample Preparation (Plasma) : Plasma samples are typically processed using protein precipitation. An internal standard (e.g., deuterated this compound, d4-DPV) is added, followed by a solvent like acetonitrile to precipitate proteins. The supernatant is then separated, dried, and reconstituted in a mobile phase for injection into the UHPLC system.[24]

-

Chromatography : Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[24]

-

Detection : Detection is performed using a mass spectrometer in positive selective reaction monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and its internal standard.[20]

-

Quantification : A standard curve is generated using known concentrations of this compound in the same matrix to quantify the drug in unknown samples. The analytical measuring range is typically from the low pg/mL to ng/mL range.[20][24]

HIV-1 Drug Resistance Testing

Genotypic resistance testing is performed on plasma samples from individuals who seroconvert to identify mutations in the HIV-1 reverse transcriptase gene.

-

Methodology : Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized. Sanger sequencing is the traditional method but has a detection threshold of around 20% for minority variants.[3][12][21] NGS offers higher sensitivity, capable of detecting mutations present at ≥1% frequency.[3][21]

-

Procedure :

-

RNA Extraction : Viral RNA is extracted from plasma samples.

-

RT-PCR : The reverse transcriptase region of the pol gene is amplified using reverse transcription polymerase chain reaction (RT-PCR).

-

Sequencing : The amplified DNA is then sequenced using either Sanger or NGS platforms.

-

Analysis : The resulting sequences are compared to a wild-type reference sequence (e.g., HXB2) to identify resistance-associated mutations. Algorithms like the Stanford University HIV Drug Resistance Database are used for interpretation.

-

Pharmacodynamic Assessment (Ex Vivo HIV Challenge Assay)

This assay assesses the ability of this compound present in tissue to inhibit HIV-1 infection.

-

Procedure :

-

Biopsy Collection : Cervical or vaginal tissue biopsies are collected from participants.

-

Tissue Culture : The tissue is cut into smaller pieces and cultured in a medium.

-

HIV-1 Challenge : The tissue explants are exposed to a known amount of a laboratory strain of HIV-1.

-

Incubation : The culture is maintained for several days.

-

p24 Antigen Measurement : The supernatant is collected at various time points and the level of HIV-1 p24 antigen (a viral protein) is measured by ELISA.

-

Analysis : A reduction in p24 levels in tissue from women using the this compound ring compared to placebo indicates anti-HIV activity. The level of inhibition can be correlated with the measured tissue drug concentration.[25][26]

-

Safety Assessment in Clinical Trials

-

Adverse Event (AE) Monitoring : All AEs are recorded throughout the trial. AEs are graded for severity according to standardized tables, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.[27]

-

Clinical and Laboratory Evaluations : Regular pelvic examinations, clinical assessments, and laboratory tests (e.g., hematology, clinical chemistry) are conducted to monitor participant safety.

-

Causality Assessment : Investigators assess the relationship of each AE to the study product (this compound ring or placebo).

Conclusion

This compound, delivered via a monthly vaginal ring, represents a significant advancement in HIV prevention for women. Its pharmacological profile is well-suited for this purpose, with potent in vitro antiviral activity, a favorable pharmacokinetic profile that maximizes local drug exposure while minimizing systemic uptake, and a well-documented safety and efficacy record from large-scale clinical trials. While the development of resistance remains a consideration, clinical data to date are reassuring. The detailed experimental methodologies outlined in this guide provide a foundation for ongoing and future research aimed at optimizing this compound-based prevention strategies and developing the next generation of long-acting HIV prevention tools.

References

- 1. corevih-bretagne.fr [corevih-bretagne.fr]

- 2. avac.org [avac.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a HPLC method for the assay of this compound in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepwatch.org [prepwatch.org]

- 8. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Viruses in Phase 3 and Phase 3b Trials (the Ring Study and the this compound Ring Extended Access and Monitoring Trial) of the this compound Vaginal Ring for Human Immunodeficiency Virus Type 1 Infection Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]

- 12. avac.org [avac.org]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. Self-reported removal and expulsion of the this compound vaginal ring: qualitative reports from female ring users and their male partners in the Ring Study (IPM 027) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prepwatch.org [prepwatch.org]

- 17. Phase IIa Safety Study of a Vaginal Ring Containing this compound in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Increased this compound Tissue Accumulation through Vaginal Film Codelivery of this compound and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro resistance profile of the candidate HIV-1 microbicide drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acceptability and use of a this compound vaginal ring in a phase III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. natap.org [natap.org]

- 25. researchgate.net [researchgate.net]

- 26. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration this compound and levonorgestrel vaginal rings | PLOS One [journals.plos.org]

- 27. hilarispublisher.com [hilarispublisher.com]

Dapivirine Resistance in HIV-1: A Technical Guide for Researchers

An In-depth Examination of Resistance Mutations, Experimental Evaluation, and Molecular Mechanisms

Executive Summary

Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of HIV-1 prevention strategies, particularly as a vaginal ring for pre-exposure prophylaxis (PrEP). The emergence of drug resistance, however, poses a significant challenge to its long-term efficacy. This technical guide provides a comprehensive overview of this compound resistance mutations in HIV-1, intended for researchers, scientists, and drug development professionals. We delve into the specific mutations associated with this compound resistance, their prevalence in clinical and in vitro studies, and the corresponding impact on drug susceptibility. Furthermore, this document outlines detailed experimental protocols for the identification and characterization of these resistance mutations, and visualizes key experimental workflows and the interplay of resistance mutations through Graphviz diagrams.

This compound Resistance Mutations

Resistance to this compound is primarily conferred by mutations in the HIV-1 reverse transcriptase (RT) gene, which alter the NNRTI binding pocket and reduce drug efficacy. Both in vitro selection studies and clinical trials have identified a range of mutations associated with reduced this compound susceptibility.

Key Resistance Mutations

Several key amino acid substitutions in the HIV-1 RT are known to confer resistance to this compound. These include, but are not limited to:

-

Primary Mutations: These mutations are directly selected by this compound and can significantly reduce its antiviral activity. Common primary mutations include V90I, L100I, K103N, V106I, E138K, Y181C, and Y188L.[1][2]

-

Secondary Mutations: These mutations may not confer high-level resistance on their own but can enhance the resistance conferred by primary mutations or compensate for fitness costs associated with them.

Prevalence and Impact on Susceptibility

The prevalence of this compound resistance mutations varies across different studies and populations. In vitro selection experiments consistently demonstrate the emergence of common NNRTI resistance mutations under suboptimal drug pressure.[3][4] Clinical trials, such as the ASPIRE and HOPE studies, have provided valuable in vivo data on the frequency of these mutations in individuals who seroconverted while using the this compound ring.

It is noteworthy that in some clinical trials, the frequency of NNRTI mutations in the this compound arm was not significantly different from the placebo arm, suggesting that some resistance may be transmitted rather than selected by the ring.[2][5] The E138A mutation, for instance, was detected in both this compound and placebo groups and conferred only modest reductions in this compound susceptibility in some genetic backgrounds.[5][6]

The impact of these mutations on this compound susceptibility is quantified as a fold change (FC) in the 50% inhibitory concentration (IC50) compared to wild-type virus. The presence of certain mutations or combinations of mutations can lead to significant increases in the IC50 value, indicating reduced drug efficacy.

Quantitative Data Summary

The following tables summarize the prevalence of key this compound resistance mutations and their impact on drug susceptibility as reported in various studies.

| Mutation | Study Type | Prevalence/Frequency | Fold Change (FC) in this compound IC50 | Reference |

| V90I | In vitro | Observed in selection experiments | - | [3] |

| L100I | In vitro & Clinical | Frequently observed, associated with >500-fold resistance in combination with K103N | - | [1][3][7] |

| K103N | Clinical | 18% (7/38 participants in HOPE study) | 9-fold reduction in susceptibility in combination with V179I | [2][8][9] |

| V106I | In vitro | Observed in selection experiments | - | [3] |

| V106M | Clinical | 18% (7/38 participants in HOPE study) | <3-fold reduction in susceptibility | [2][8][9] |

| V108I | In vitro | Observed in selection experiments | - | [3] |

| E138A | Clinical | 4.2% in DPV arm, 5.2% in placebo arm (ASPIRE study) | Modest reductions | [5][6] |

| E138K | In vitro | Observed in selection experiments | - | [3] |

| V179D | Clinical | 18% (7/38 participants in HOPE study) | <3-fold reduction in susceptibility | [2][8][9] |